Product packaging for Lubiprostone-d7(Cat. No.:CAS No. 1217675-13-2)

Lubiprostone-d7

Cat. No.: B1141083
CAS No.: 1217675-13-2
M. Wt: 397.51
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Description

Conceptual Framework of Deuterium (B1214612) Incorporation in Drug Research

Deuterium, a stable isotope of hydrogen, possesses an additional neutron, making it approximately twice as heavy as protium (B1232500) (the common isotope of hydrogen). researchgate.net When a carbon-hydrogen (C-H) bond is replaced with a carbon-deuterium (C-D) bond, the bond becomes stronger. This increased bond strength can slow down the rate of chemical reactions that involve the breaking of this bond, a phenomenon known as the kinetic isotope effect (KIE). assumption.edu

In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP450) enzyme system, involve the cleavage of C-H bonds. wikipedia.org By strategically replacing hydrogen atoms at metabolically vulnerable sites within a drug molecule with deuterium, the rate of metabolism can be reduced. symeres.comresearchgate.netresearchgate.net This can lead to several potential benefits, including:

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic metabolites. Deuteration can help to minimize the production of these harmful byproducts. researchgate.net

Potential for Lower Doses: With improved metabolic stability, it may be possible to achieve the desired therapeutic effect with a lower dose of the drug, potentially reducing the risk of dose-dependent side effects. researchgate.net

Significance of Stable Isotope-Labeled Analogs in Drug Discovery and Development Science

Stable isotope-labeled analogs, particularly deuterated compounds, serve a multitude of critical functions throughout the drug discovery and development pipeline. techsciresearch.comchemicalsknowledgehub.com One of their primary applications is as internal standards for bioanalytical assays. veeprho.com In techniques like liquid chromatography-mass spectrometry (LC-MS), a known quantity of the deuterated analog is added to a biological sample (e.g., plasma or urine). Because the deuterated and non-deuterated versions of the drug behave almost identically during sample preparation and analysis, the ratio of the two can be used to accurately quantify the concentration of the parent drug in the sample. veeprho.com

Furthermore, stable isotope labeling is crucial for:

Metabolite Identification: By tracking the metabolic fate of a labeled drug, researchers can identify and characterize its various metabolites.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies help to establish the relationship between drug concentration and its therapeutic effect.

Human Microdosing Studies: These studies involve administering a very small, sub-therapeutic dose of a labeled drug to human volunteers to assess its initial pharmacokinetic properties. chemicalsknowledgehub.com

Overview of Lubiprostone's General Research Context and the Rationale for Deuteration in Academic Inquiry

Lubiprostone (B194865) is a medication used for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C). wikipedia.orgdrugbank.comwebmd.com It is a bicyclic fatty acid derived from prostaglandin (B15479496) E1. wikipedia.orgnih.gov Its mechanism of action involves the activation of chloride channel-2 (ClC-2) on the apical membrane of gastrointestinal epithelial cells. wikipedia.orgrevistagastroenterologiamexico.org This activation stimulates the secretion of chloride-rich fluid into the intestinal lumen, which in turn softens the stool, increases intestinal motility, and facilitates spontaneous bowel movements. wikipedia.orgnih.gov

Lubiprostone undergoes rapid metabolism, primarily through reduction and oxidation, and does not significantly involve the hepatic cytochrome P450 system. wikipedia.org While effective, understanding its precise metabolic pathways and quantifying its presence in biological systems is essential for optimizing its therapeutic use and exploring its full potential.

The rationale for the deuteration of Lubiprostone, creating Lubiprostone-d7, stems from the need for a reliable internal standard for analytical and pharmacokinetic research. veeprho.commedchemexpress.com this compound is the deuterium-labeled version of Lubiprostone. medchemexpress.com By incorporating seven deuterium atoms, a stable, heavy analog is created that can be readily distinguished from the parent compound by mass spectrometry. axios-research.com This allows for precise and accurate quantification of Lubiprostone in various biological matrices, which is fundamental for detailed pharmacokinetic studies and therapeutic drug monitoring. veeprho.com The use of this compound as an internal standard enhances the reliability and accuracy of analytical methods, supporting further research into the efficacy and metabolic profile of Lubiprostone. veeprho.comsynzeal.com

Properties

CAS No.

1217675-13-2

Molecular Formula

C₂₀H₂₅D₇F₂O₅

Molecular Weight

397.51

Synonyms

(11α)-16,16-Difluoro-11-hydroxy-9,15-dioxo-prostan-1-oic Acid-d7;  Ru 0211-d7; 

Origin of Product

United States

Synthetic Strategies and Isotopic Characterization of Lubiprostone D7

Synthetic Routes for Deuterated Prostaglandin (B15479496) E1 Derivatives in Research Synthesis

The synthesis of deuterated prostaglandins (B1171923) is a nuanced process that demands strategic planning to achieve the desired isotopic labeling with high efficiency. Prostaglandin E1 (PGE1) and its analogs, such as Lubiprostone (B194865), are complex molecules, and the introduction of deuterium (B1214612) atoms requires specialized synthetic routes. google.commedchemexpress.com

Specific Deuterium Labeling Approaches for Lubiprostone-d7

The synthesis of this compound involves the specific incorporation of seven deuterium atoms into the molecule. The IUPAC name for one isomer of this compound is 7-((1R, 2R, 3R)-2-(4,4-difluoro-3-oxooctyl-6,6,7,7,8,8,8-d7)-3-hydroxy-5-oxocyclopentyl)heptanoic acid. veeprho.com This indicates that the deuterium atoms are located on the terminal end of the octyl side chain.

General strategies for synthesizing prostaglandin analogs often utilize key intermediates that can be chemically modified. google.com For deuterated versions, a common approach involves the use of deuterated building blocks in the synthetic pathway. For instance, the synthesis of other deuterated prostaglandins has involved the use of deuterated reagents to introduce the isotope at specific positions. researchgate.net In the case of this compound, a deuterated octyl side chain precursor would likely be employed in a coupling reaction, such as a 1,4-conjugate addition of a cuprate (B13416276) compound to a cyclopentenone core, a common strategy in prostaglandin synthesis. google.com

The synthesis of related deuterated prostaglandin analogs, such as Prostaglandin E2-d4, involves the introduction of deuterium atoms at specific positions (3, 3', 4, and 4'). caymanchem.com Similarly, the synthesis of pentadeutero-tetranor-PGE1 has been described, highlighting the use of a late-stage incorporation of an isotopically labeled side-chain. researchgate.net These examples underscore the modular nature of prostaglandin synthesis, which allows for the introduction of deuterated fragments at various stages. acs.org

Chemical Yield and Purity Considerations in Deuterated Synthesis

Purity, in the context of deuterated compounds, refers to both chemical purity (absence of other chemical entities) and isotopic purity (the percentage of molecules that contain the desired number of deuterium atoms at the correct positions). Controlling isotopologue impurities (molecules with varying numbers of deuterium atoms) is crucial. acs.org The presence of partially deuterated or non-deuterated species can affect the accuracy of quantitative analyses where the deuterated compound is used as an internal standard. rsc.orgrsc.org Therefore, purification techniques such as chromatography are essential to isolate the desired deuterated product with high purity.

Advanced Analytical Techniques for Isotopic Enrichment and Structural Elucidation

Following synthesis, rigorous analytical testing is imperative to confirm the isotopic enrichment, distribution, and structural integrity of this compound. rsc.orgrsc.org A combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for this characterization. rsc.orgrsc.org

High-Resolution Mass Spectrometry for Isotopic Purity and Distribution Assessment

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity and distribution of deuterated compounds. rsc.orgrsc.orgnih.gov It allows for the precise measurement of the mass-to-charge ratio (m/z) of ions, enabling the differentiation of isotopologues. nih.gov

The process typically involves:

Full Scan Mass Spectrometry : The sample is analyzed to obtain a full scan mass spectrum, which shows the distribution of all ions.

Isotopologue Peak Integration : The peaks corresponding to the desired deuterated molecule (e.g., d7) and any partially deuterated (d1-d6) or non-deuterated (d0) species are identified and their areas are integrated. rsc.orgrsc.org

Isotopic Purity Calculation : The isotopic purity is calculated based on the relative abundance of the different isotopologue ions. nih.gov

For example, a study on various deuterated compounds reported isotopic purities ranging from 94.7% to 99.9%. rsc.orgrsc.org This technique is highly sensitive, requires minimal sample, and can be performed rapidly. nih.govresearchgate.net Liquid chromatography coupled with HRMS (LC-HRMS) can also be used to separate impurities before mass analysis, further enhancing the accuracy of the assessment. nih.gov

Table 1: Illustrative Isotopic Purity Data for Various Deuterated Compounds Determined by HR-MS. rsc.orgrsc.org
Deuterated CompoundCalculated % Isotopic PurityPartially Deuterated Impurities Detected
Benzofuranone derivative (BEN-d2)94.7%d1 (5.2%), d0 (0.1%)
Tamsulosin-d4 (TAM-d4)99.5%d3 (0.5%)
Oxybutynin-d5 (OXY-d5)98.8%Not specified
Eplerenone-d3 (EPL-d3)99.9%Not specified
Propafenone-d7 (PRO-d7)96.5%Not specified

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Positional Confirmation

While HRMS provides information on isotopic purity and distribution, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the exact positions of the deuterium atoms within the molecule. rsc.orgrsc.org Specifically, Deuterium NMR (²H-NMR) is employed for this purpose. sigmaaldrich.com

Sophisticated Bioanalytical Methodologies Utilizing Lubiprostone D7 As an Internal Standard

Development and Validation of Quantitative Bioanalytical Assays for Lubiprostone (B194865)

The development and validation of quantitative bioanalytical assays for lubiprostone and its metabolites are critical for pharmacokinetic research. nih.govtandfonline.comresearchgate.net Given the low systemic exposure of lubiprostone and the resulting low plasma concentrations of its metabolites, highly sensitive methods are required. lambda-cro.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose, offering the necessary selectivity and sensitivity for accurate quantification in complex biological matrices like human plasma. nih.govtandfonline.comresearchgate.netoriprobe.com

Validation of these methods is performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure reliability. fda.govresearchgate.net This process establishes key performance characteristics of the assay, including specificity, linearity, accuracy, precision, recovery, and stability. The use of a deuterated internal standard like Lubiprostone-d7 is instrumental in achieving the stringent validation requirements for bioanalytical methods. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications in Research

LC-MS/MS is the predominant bioanalytical technique for the quantification of lubiprostone's major metabolite, M3, in research and clinical studies. nih.govtandfonline.comresearchgate.net This is largely due to the very low circulating concentrations of the parent compound after oral administration. drugs.comlambda-cro.com The development of these methods requires careful optimization to overcome challenges such as interference from endogenous prostaglandins (B1171923) present in the plasma matrix and the low picogram-per-milliliter concentrations of the analyte. lambda-cro.com

Research applications have successfully employed LC-MS/MS to establish highly sensitive and selective assays for 15-hydroxylubiprostone in human plasma. nih.govtandfonline.comresearchgate.net These methods often involve a liquid-liquid extraction step to isolate the analyte and internal standard from plasma constituents, followed by chromatographic separation and mass spectrometric detection. oriprobe.com The high sensitivity of modern mass spectrometers, while beneficial, can also lead to high baseline noise, necessitating meticulous optimization of mass parameters and daughter ion selection for reliable low-level detection. lambda-cro.com

The optimization of chromatographic parameters is a critical step in developing a robust LC-MS/MS method. The goal is to achieve symmetric peak shapes, adequate retention, and efficient separation of the analyte and its deuterated internal standard from potential interferences within the biological matrix. researchgate.net While a deuterated analog like this compound is expected to co-elute with the unlabeled analyte, separation from other matrix components is essential. vulcanchem.com

Key parameters that are systematically optimized include the choice of the analytical column, the composition of the mobile phase, the flow rate, and the column temperature. scielo.brresearchgate.net For instance, a C18 column is commonly used for the reversed-phase separation of lubiprostone and its analogs. oriprobe.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate), with the gradient and composition adjusted to achieve the desired separation. oriprobe.commdpi.com An extensive gradient program may be employed to ensure reproducible chromatography. lambda-cro.com The optimization process aims to find the ideal balance of these parameters to ensure reliable and accurate quantification. scielo.br

Table 1: Example of Optimized Chromatographic Parameters

ParameterCondition
Analytical Column C18, 4.6 x 100 mm, 2.4 µm
Mobile Phase A: 0.05% Ammonium Acetate in Water, B: Acetonitrile/Methanol
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 20 µL
Note: This table presents a hypothetical set of optimized parameters based on common practices in LC-MS/MS method development. Actual conditions can vary significantly between different laboratories and applications. researchgate.netgoogle.com

Mass spectrometric conditions are fine-tuned to ensure specific detection and accurate quantification of both the analyte and its stable isotope-labeled internal standard. This is typically achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. oriprobe.com This mode allows for the highly selective detection of specific precursor-to-product ion transitions for both lubiprostone (or its metabolite) and this compound. researchgate.netphysiology.org

The instrument is generally operated with an electrospray ionization (ESI) source, often in the negative ion mode for lubiprostone analysis. oriprobe.com Optimization involves adjusting parameters such as the ion source temperature, gas flows (nebulizer, auxiliary, and collision gas), and collision energy to maximize the signal intensity for the selected ion transitions. The distinct mass-to-charge (m/z) ratios of the deuterated internal standard allow the instrument to differentiate it from the unlabeled analyte, which is fundamental for accurate quantification. physiology.org Ion ratio monitoring provides an additional layer of confirmation for the identity of the analyte.

Table 2: Illustrative Mass Spectrometric Parameters for Lubiprostone and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Lubiprostone409.2373.2
This compound416.2380.2
Note: The m/z values are hypothetical and for illustrative purposes. Actual values would be determined during method development.
Optimization of Chromatographic Parameters for Deuterated Analogs

Role of this compound as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Research Bioanalysis

This compound serves as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical research, a role that is crucial for the accurate quantification of lubiprostone and its metabolites. veeprho.commedchemexpress.com A SIL-IS is considered the "gold standard" for quantitative mass spectrometry because it has physicochemical properties that are nearly identical to the analyte of interest. nih.gov This similarity ensures that the internal standard behaves in the same way as the analyte during sample preparation, chromatography, and ionization, thereby compensating for variability in these steps. nih.gov

The incorporation of deuterium (B1214612) atoms into the lubiprostone molecule results in a compound that is chemically identical to the parent drug but has a higher molecular weight. medchemexpress.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar behavior helps to correct for analytical variations. physiology.org

Biological matrices such as plasma are incredibly complex, containing a multitude of endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer's source. lambda-cro.comjournalofappliedbioanalysis.com This phenomenon, known as a "matrix effect," can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of the analytical method. nih.gov

The use of a co-eluting SIL-IS like this compound is the most effective strategy to mitigate these matrix effects. nih.gov Because this compound has nearly identical physicochemical properties and retention time to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. vulcanchem.com By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect is normalized, leading to a more accurate and reliable measurement of the analyte's concentration. nih.gov This is a significant advantage over using a structural analog or other types of internal standards that may not co-elute or behave identically to the analyte.

The primary benefit of using this compound as an internal standard is the significant improvement in the accuracy and precision of quantitative analyses. veeprho.comnih.gov Accuracy refers to how close a measured value is to the true value, while precision describes the closeness of repeated measurements to each other. By compensating for variations in sample extraction, injection volume, and ionization efficiency, the SIL-IS ensures that the final calculated concentration is a true reflection of the amount of analyte in the original sample. nih.gov

For example, if there is a loss of sample during the extraction process, both the analyte and this compound will be lost in the same proportion. The ratio of their signals will, therefore, remain constant, and the calculated concentration of the analyte will be unaffected. Similarly, if there is a fluctuation in the performance of the mass spectrometer's ion source, both compounds will be affected equally, and the ratio will again provide a stable basis for quantification. This leads to low coefficients of variation (CV) for intra- and inter-assay precision and high accuracy, which are essential for reliable pharmacokinetic studies and other research applications. oriprobe.comnih.gov

Mitigation of Matrix Effects and Ion Suppression/Enhancement in Complex Biological Matrices

Comparative Analysis of Stable Isotope vs. Structural Analog Internal Standards in Bioanalytical Research

In the realm of quantitative bioanalytical research, particularly in methods such as liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical determinant of method accuracy, precision, and reliability. uci.edu An internal standard is a compound of known concentration added to all samples, calibration standards, and quality control samples to correct for variability during the analytical process, including sample preparation, injection, and detection. uci.edugmp-compliance.org The two primary categories of internal standards employed are stable isotope-labeled (SIL) internal standards and structural analog internal standards. uci.edunih.gov

This compound, a deuterated form of Lubiprostone, is a prime example of a SIL internal standard. medchemexpress.comalraziuni.edu.ye This section provides a comparative analysis of the merits and demerits of using a SIL internal standard like this compound versus a structural analog internal standard in bioanalytical methodologies.

Stable Isotope-Labeled (SIL) Internal Standards

A SIL internal standard is a form of the analyte where one or more atoms have been substituted with their heavy stable isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N). uci.edunih.gov For instance, this compound is structurally identical to Lubiprostone, with the exception of seven hydrogen atoms being replaced by deuterium. medchemexpress.comalraziuni.edu.ye This near-identical physicochemical nature is the cornerstone of its advantages in bioanalysis. uci.edulacounty.gov

Advantages of SIL Internal Standards:

Co-elution and Matrix Effect Compensation: Ideally, a SIL IS co-elutes with the analyte during chromatographic separation. lacounty.gov Because they have nearly identical chemical properties, they experience the same degree of ionization suppression or enhancement from matrix components, allowing for highly effective correction of matrix effects. uci.edu

Similar Extraction Recovery: The physical and chemical similarities ensure that the SIL IS behaves almost identically to the analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction, correcting for any analyte loss. uci.edu

Improved Accuracy and Precision: The ability to effectively correct for variability at multiple stages of the analysis generally leads to superior accuracy and precision compared to other types of internal standards. oriprobe.com Research on various compounds has demonstrated that switching from a structural analog to a SIL IS can significantly improve assay performance. oriprobe.com For example, a study on the anticancer agent Kahalalide F showed a significant improvement in both precision and accuracy when a SIL internal standard was used instead of a structural analog. oriprobe.com

Disadvantages and Considerations for SIL Internal Standards:

Isotopic Contribution/Crosstalk: It is crucial to verify the isotopic purity of the SIL IS to prevent interference with the quantification of the native analyte. uci.edu A mass difference of at least 4-5 Daltons between the SIL IS and the analyte is recommended to minimize this crosstalk. uci.edu

Chromatographic Shift: Deuterium-labeled standards, such as this compound, can sometimes exhibit slightly different retention times compared to the non-labeled analyte. nih.govoriprobe.com This can lead to differential matrix effects if the separation is not complete.

Potential to Mask Issues: Because SIL internal standards can so effectively compensate for variability, they may sometimes hide underlying problems with the analytical method, such as analyte instability or poor extraction recovery. nih.govoriprobe.com

Cost and Availability: The synthesis of SIL internal standards can be complex and expensive, and they may not be commercially available for all analytes. lacounty.govoriprobe.com

Structural Analog Internal Standards

A structural analog IS is a compound that is chemically similar to the analyte but not isotopically labeled. uci.edulambda-cro.com The selection of a suitable structural analog is critical; it should ideally share key functional groups and similar physicochemical properties, such as hydrophobicity (logD) and ionization potential (pKa), with the analyte to mimic its behavior. uci.edumedchemexpress.com For example, in a dissolution analysis of Lubiprostone capsules, 15-hydroxypentadecanoic acid was utilized as a structural analog internal standard.

Advantages of Structural Analog Internal Standards:

Wider Availability and Lower Cost: Structural analogs are often more readily available and less expensive than their SIL counterparts. oriprobe.comlambda-cro.com

Reveals Method Issues: Since their behavior is not identical to the analyte, they are less likely to mask problems in the analytical method, potentially providing a better indication of issues with extraction or matrix effects. oriprobe.com

Disadvantages of Structural Analog Internal Standards:

Differential Behavior: The primary drawback is that the structural analog and the analyte may behave differently during sample extraction, chromatography, and ionization. oriprobe.com Differences in functional groups can lead to variations in extraction recovery and susceptibility to matrix effects. oriprobe.com

Reduced Accuracy and Precision: Due to these behavioral differences, structural analogs may not correct for analytical variability as effectively as SIL internal standards, which can result in lower accuracy and precision. oriprobe.com For example, in the analysis of a specific depsipeptide, the use of a structural analog resulted in a statistically significant higher variance and bias compared to the SIL internal standard. oriprobe.com

Detailed Research Findings

The following table presents data from a comparative study on the anticancer drug Kahalalide F, showcasing the improved performance when using a SIL internal standard over a structural analog.

Internal Standard TypeMean Bias (%)Standard Deviation (%)nStatistical Significance (Variance)
Structural Analog 96.88.6284p=0.02 (Significantly higher variance)
SIL Internal Standard 100.37.6340

This table demonstrates that the use of the SIL internal standard resulted in a mean bias closer to 100% and a significantly lower variance, indicating better accuracy and precision. oriprobe.com

Another critical aspect of a SIL internal standard is its isotopic purity. The presence of the unlabeled analyte (M0) in the internal standard solution can interfere with the measurement of low concentrations of the analyte. The table below shows a representative isotopic distribution for a deuterated internal standard, highlighting the low percentage of the unlabeled form (D0).

IsotopeIsotopic Distribution (%)
D0 0.013
D1 0.277
D2 6.593
D3 9.363
D4 82.800
D5 0.804
D6 0.153

This table illustrates the typical isotopic distribution of a deuterated standard, with the desired labeled form (D4) being the most abundant and the unlabeled form (D0) present at a very low level, minimizing interference. lambda-cro.com

Investigative Approaches in Pharmacokinetic and Metabolic Research Employing Lubiprostone D7

Elucidation of Metabolic Pathways via Deuterium (B1214612) Labeling Strategies

The use of deuterium-labeled compounds like Lubiprostone-d7 is instrumental in tracing the biotransformation of a drug within a biological system. The increased mass of the deuterated molecule allows for its distinction from the unlabeled drug and endogenous compounds, facilitating the identification of metabolites through mass spectrometry.

Identification and Characterization of Deuterated Metabolites in In Vitro and Pre-Clinical Research Models

Research has shown that Lubiprostone (B194865) undergoes rapid and extensive metabolism. drugbank.comdrugs.comfda.gov While Lubiprostone itself has low systemic availability and its concentrations in plasma are often below the level of quantitation (10 pg/mL), its metabolites are detectable. drugs.comfda.govwikipedia.org The primary metabolic pathways involve 15-position reduction, α-chain β-oxidation, and ω-chain ω-oxidation. drugbank.comfda.govfda.gov

The major metabolite identified in both human and animal studies is M3, which is formed by the reduction of the carbonyl group at the 15-hydroxy moiety. drugbank.comfda.govhpra.ie This metabolite exists as both α-hydroxy and β-hydroxy epimers and constitutes less than 10% of the administered dose of radiolabeled Lubiprostone. drugbank.comfda.gov Animal studies, likely employing deuterated standards for precise quantification, have demonstrated that the metabolism of Lubiprostone occurs rapidly within the stomach and jejunum, suggesting that these biotransformations happen locally without significant systemic absorption of the parent drug. drugs.comfda.govhpra.ie In these studies, this compound would be used as an internal standard to accurately measure the formation of these metabolites in various biological matrices.

A total of 18 metabolites of Lubiprostone have been characterized, indicating its extensive biotransformation following oral administration. fda.gov The use of this compound in these analytical methods would have been crucial for the precise quantification and structural elucidation of these numerous metabolites.

Enzymatic Biotransformation Studies (e.g., Microsomal Carbonyl Reductase Involvement) in Mechanistic Research Systems

A significant finding from in vitro studies is that the metabolism of Lubiprostone is not mediated by the hepatic cytochrome P450 (CYP450) enzyme system. drugbank.comfda.govhpra.ienih.gov This is a critical piece of information for predicting potential drug-drug interactions. In vitro studies using human liver microsomes have confirmed that CYP450 isoenzymes are not involved in Lubiprostone's biotransformation. hpra.iemedex.com.bd

Instead, further in vitro investigations have identified that the extensive biotransformation of Lubiprostone to its active metabolite, M3, is likely mediated by the ubiquitously expressed microsomal carbonyl reductase. drugbank.comfda.govhpra.ienih.gov These mechanistic studies, which aim to pinpoint the specific enzymes responsible for a drug's metabolism, rely on precise measurements of metabolite formation. The inclusion of this compound as an internal standard in such experimental systems is essential for obtaining accurate kinetic data for these enzymatic reactions.

Comparative Pharmacokinetic Profiling of Lubiprostone and its Deuterated Analog in Pre-Clinical Research Models

While this compound is primarily used as an internal standard for the pharmacokinetic analysis of Lubiprostone, comparative studies of their individual pharmacokinetic profiles are not extensively detailed in publicly available literature. However, the pharmacokinetic properties of Lubiprostone, established through studies utilizing its deuterated analog, are well-documented.

Research on Absorption and Distribution Dynamics in Experimental Models

Following oral administration, Lubiprostone has very low systemic availability, with plasma concentrations of the parent drug being virtually undetectable. wikipedia.orgnih.gov However, its main metabolite, M3, is measurable in the plasma. drugs.comnih.govnih.gov Peak plasma concentrations of M3 are observed at approximately 1.1 hours after a single oral dose of Lubiprostone. drugs.comfda.govuspharmacist.com

In vitro studies have shown that Lubiprostone is approximately 94% bound to human plasma proteins. drugs.comhpra.ieuspharmacist.com Studies in rats using radiolabeled Lubiprostone, which would have been quantified against a deuterated standard, indicate that distribution is minimal beyond the gastrointestinal tissues. fda.govuspharmacist.comfda.gov At 48 hours post-administration, concentrations of radiolabeled compound were found to be minimal in all tissues examined. fda.gov

The table below summarizes the key pharmacokinetic parameters of the M3 metabolite of Lubiprostone.

ParameterValue
Peak Plasma Time (Tmax) of M3~1.1 hours
Protein Binding~94%
DistributionMinimal beyond gastrointestinal tissues

Investigation of Excretion Pathways in Experimental Models

Studies involving radiolabeled Lubiprostone have been crucial in determining its excretion pathways. After a single oral dose of 3H-labeled Lubiprostone, approximately 60% of the total administered radioactivity was recovered in the urine within 24 hours. hpra.iefda.gov Over a period of 168 hours, about 30% of the total administered radioactivity was recovered in the feces. hpra.iefda.gov Notably, both Lubiprostone and its M3 metabolite are only found in trace amounts in human feces. drugbank.comhpra.iefda.gov The biological half-life of the M3 metabolite ranges from 0.9 to 1.4 hours. drugs.comhpra.ieresearchgate.net

Modeling and Simulation Methodologies for Deuterated Drug Metabolism in Research

While specific modeling and simulation studies focused solely on this compound are not detailed in the reviewed literature, this approach is a common practice in modern drug development. Pharmacokinetic/pharmacodynamic (PK/PD) modeling uses mathematical models to describe and predict the time course of drug concentrations and effects in the body.

In the context of Lubiprostone, modeling and simulation could be used to:

Predict the formation of various metabolites based on in vitro enzymatic data.

Simulate the pharmacokinetic profiles of Lubiprostone and its metabolites in different patient populations.

Explore the potential impact of co-administered drugs on Lubiprostone's metabolism, even with the low likelihood of CYP450-mediated interactions.

The precise quantitative data obtained from studies using this compound as an internal standard are essential inputs for building and validating these predictive models. Accurate concentration-time data for both the parent drug (if detectable) and its metabolites are the foundation upon which reliable pharmacokinetic models are constructed.

Mechanistic and Pre Clinical Research Applications of Lubiprostone D7

Studies on Ligand-Receptor Interactions and Functional Assays using Deuterated Probes in Research (e.g., ClC-2 Channel Activation Mechanisms)

Lubiprostone-d7 serves as a valuable deuterated probe in research aimed at understanding the nuanced interactions between lubiprostone (B194865) and its primary target, the type-2 chloride channel (ClC-2), as well as other potential receptors. mdpi.comjnmjournal.orgnih.gov The substitution of hydrogen with deuterium (B1214612) does not significantly alter the molecule's size or shape, ensuring that it interacts with receptors in a manner that is functionally analogous to the non-deuterated form. wikipedia.org This property is crucial for accurately studying ligand-receptor binding and the subsequent functional consequences.

Lubiprostone is known to activate ClC-2 channels on the apical membrane of epithelial cells, leading to an efflux of chloride ions into the intestinal lumen. nih.govresearchgate.net This action is a key component of its mechanism for increasing intestinal fluid secretion. jnmjournal.orgnih.gov Research utilizing deuterated probes like this compound can help to dissect the precise molecular interactions that govern this channel activation. For instance, studies can investigate the binding affinity and kinetics of this compound with ClC-2, providing data on the stability of the ligand-receptor complex.

Recent cryo-electron microscopy structures of the human CLC-2 channel have revealed a potential "ball-and-chain" gating mechanism and the binding site of selective inhibitors. nih.gov While these studies did not specifically use this compound, they highlight the advanced structural and mechanistic questions that can be addressed. Deuterated probes could be employed in similar structural biology and electrophysiology studies to further refine our understanding of how lubiprostone and its analogs modulate channel gating. nih.govstanford.edu

Beyond ClC-2, research suggests that lubiprostone may also interact with other receptors, such as prostaglandin (B15479496) EP receptors. jnmjournal.orgnih.gov Functional assays using this compound can help to confirm and characterize these off-target interactions. By comparing the functional responses elicited by lubiprostone and this compound, researchers can investigate whether the kinetic isotope effect influences the activation or inhibition of these secondary targets. This is particularly relevant as studies have shown that lubiprostone can influence intestinal smooth muscle contractions, potentially through EP receptor activation. jnmjournal.orgnih.gov

The use of deuterated compounds in such functional assays allows for a more detailed exploration of the structure-activity relationship (SAR) and the specific molecular determinants of receptor activation. stanford.edu

Table 1: Research Applications of Deuterated Probes in Ligand-Receptor Studies

Research Area Application of Deuterated Probe (e.g., this compound) Potential Insights
ClC-2 Channel Activation Binding affinity and kinetic studies. Elucidation of the precise binding mode and the stability of the ligand-receptor complex.
Functional assays (e.g., patch-clamp electrophysiology). Characterization of channel gating modulation and the influence of the kinetic isotope effect.
Prostaglandin EP Receptor Interaction Competitive binding assays. Determination of binding affinity and selectivity for different EP receptor subtypes.
Functional assays on smooth muscle preparations. Investigation of the role of EP receptors in the pro-kinetic effects of lubiprostone.

| Structural Biology | Co-crystallization or cryo-EM with target receptors. | High-resolution structural information on the ligand binding pocket and conformational changes upon binding. |

Enzyme Kinetic Studies with Deuterated Substrates and Isotope Effects in Research Settings

The primary advantage of using deuterated compounds like this compound in research is the ability to study the deuterium kinetic isotope effect (KIE). wikipedia.orgresearchgate.netnih.gov The KIE occurs because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making it more difficult to break. tandfonline.com If the cleavage of a C-H bond is the rate-limiting step in an enzyme-catalyzed reaction, replacing that hydrogen with deuterium will slow down the reaction rate. researchgate.nettandfonline.com

Lubiprostone is known to be rapidly metabolized, not by the cytochrome P450 system, but primarily by ubiquitously expressed carbonyl reductases. drugbank.com The metabolic pathways include 15-position reduction and oxidation of the alpha and omega chains. drugbank.com By using this compound, where deuterium atoms are placed at or near the sites of metabolism, researchers can conduct enzyme kinetic studies to probe the mechanism of these metabolic transformations.

If a significant KIE is observed (i.e., the metabolism of this compound is slower than that of lubiprostone), it provides strong evidence that the cleavage of the corresponding C-H bond is a rate-determining step in the metabolic process. researchgate.net The magnitude of the KIE (the ratio of the reaction rates, kH/kD) can provide detailed information about the transition state of the reaction.

These studies are crucial for several reasons:

Mechanistic Elucidation: They help to clarify the precise enzymatic mechanisms involved in drug metabolism. nih.govresearchgate.net

Metabolic Stability: The KIE can be exploited to design drugs with improved metabolic stability, potentially leading to a longer half-life and altered pharmacokinetic profiles. wikipedia.orgtandfonline.com While this is a drug design strategy, the initial research to understand these effects relies on deuterated analogs like this compound.

Metabolite Profiling: By slowing down the formation of certain metabolites, researchers can better identify and characterize transient or minor metabolic products.

Table 3: Illustrative Data from a Hypothetical Enzyme Kinetic Study

Compound Enzyme Source Vmax (nmol/min/mg protein) Km (µM) kH/kD (KIE)
Lubiprostone Human Liver Carbonyl Reductase 150 25 N/A

| This compound | Human Liver Carbonyl Reductase | 75 | 26 | 2.0 |

This is a hypothetical data table to illustrate the concept.

In this hypothetical example, the Vmax for this compound is half that of lubiprostone, while the Km remains similar, resulting in a KIE of 2.0. This would suggest that the cleavage of a C-H bond at one of the deuterated positions is involved in the rate-limiting step of the metabolism by this enzyme. Such data, obtainable only through the use of deuterated substrates, is fundamental to a deep understanding of a drug's metabolic fate.

Advanced Research Paradigms and Theoretical Contributions of Lubiprostone D7

Integration of Deuterated Compounds in Quantitative Systems Pharmacology (QSP) Research

Quantitative Systems Pharmacology (QSP) is a cutting-edge discipline that merges systems biology with pharmacology, utilizing mathematical models to understand the complex interactions between a drug and a biological system. wikipedia.org QSP models are designed to characterize disease processes and drug mechanisms, integrating data from various sources to predict pharmacokinetic (PK) and pharmacodynamic (PD) outcomes. wikipedia.orguniversiteitleiden.nl The integration of deuterated compounds like Lubiprostone-d7 into QSP research provides a powerful tool for refining these predictive models.

By substituting hydrogen atoms with deuterium (B1214612) at specific metabolic sites, this compound allows researchers to modulate the rate of biotransformation. researchgate.net This alteration, known as the kinetic isotope effect, can be systematically studied and incorporated into QSP models. For instance, the parent compound, Lubiprostone (B194865), is metabolized by carbonyl reductase rather than the cytochrome P450 system. nih.gov A QSP model could simulate how the reduced metabolic rate of this compound influences its local concentration at the intestinal chloride channels (ClC-2), the duration of channel activation, and the subsequent physiological response of increased intestinal fluid secretion. nih.govnih.gov

This approach enables researchers to generate and test hypotheses in silico regarding the impact of metabolic stability on efficacy and to translate preclinical findings to clinical scenarios more accurately. wikipedia.orguniversiteitleiden.nl By comparing the modeled and observed outcomes of both Lubiprostone and this compound, QSP models can be calibrated to provide a more mechanistic understanding of the drug's action, supporting the design of future clinical trials and the development of next-generation therapies. universiteitleiden.nlyoutube.com

Table 1: Application of this compound in QSP Modeling

QSP Model Component Contribution of this compound Data Research Insight
Pharmacokinetics (PK) Provides data on how altered metabolism affects absorption, distribution, and elimination. Quantifies the impact of the kinetic isotope effect on drug exposure at the target site.
Pharmacodynamics (PD) Helps correlate target engagement duration with physiological outcomes (e.g., fluid secretion). Elucidates the relationship between metabolic stability and pharmacological activity.
Disease System Allows for modeling the effect of sustained drug action on intestinal motility pathways. Improves understanding of how modulating a drug's half-life can impact the pathophysiology of chronic constipation. nih.govnih.gov

| Metabolic Network | Acts as a probe to specifically investigate the role of carbonyl reductase in drug clearance. nih.gov | Refines the model's representation of drug metabolism pathways. |

Application in Metabolomics and Isotopic Flux Analysis Research

Metabolomics, the large-scale study of small molecules within cells and biological systems, benefits significantly from the use of stable isotope-labeled compounds. northwestern.edu this compound is an ideal tool for such applications, serving as a tracer to elucidate the metabolic fate of Lubiprostone in vivo and in vitro. medchemexpress.commedchemexpress.com When introduced into a biological system, mass spectrometry or nuclear magnetic resonance (NMR) can be used to track the d7-labeled molecule and its metabolites, providing a clear picture of its biotransformation pathways. isotope.comfrontiersin.org

Isotopic flux analysis, a sophisticated subset of metabolomics, can leverage this compound to measure the rate of metabolic reactions. vanderbilt.edu For example, researchers can quantify the rate at which Lubiprostone is converted to its primary active metabolite, M3, by carbonyl reductase. nih.govfda.gov This provides precise, actionable information for understanding the drug's metabolic dynamics. vanderbilt.edu Such studies can reveal metabolic bottlenecks or identify previously unknown metabolic shunting pathways that might occur when the primary pathway is slowed by deuteration. nih.gov

Furthermore, given that disturbances in gut microbiota are implicated in various diseases, this compound could be used in metabolomic studies to investigate the interplay between the drug, host metabolism, and the gut microbiome. nih.gov By tracing the deuterated label, researchers can determine if and how gut microbes contribute to Lubiprostone metabolism, offering new insights into the drug-microbiome axis.

Table 2: Research Applications of this compound in Metabolomics

Research Area Specific Application of this compound Potential Findings
Metabolic Pathway Elucidation Tracing the conversion of this compound to its metabolites. Confirms the role of carbonyl reductase and identifies any minor or alternative metabolic pathways. nih.gov
Pharmacokinetic Studies Used as an internal standard for quantitative mass spectrometry of Lubiprostone in plasma or tissue. juniperpublishers.com Enables precise measurement of the parent drug concentration, which is often below the limit of quantitation. fda.gov
Isotopic Flux Analysis Measuring the rate of formation of deuterated M3 metabolite. Quantifies the kinetic parameters of Lubiprostone metabolism in different biological systems. vanderbilt.edu

| Drug-Microbiome Interaction | Administering this compound and analyzing microbial and host metabolomes. | Reveals potential microbial biotransformation of the drug and its impact on the gut environment. nih.gov |

Theoretical Considerations of Deuterium Isotope Effects on Biological Activity and Stability in Research

The foundation of this compound's utility in research is the deuterium kinetic isotope effect (KIE). researchgate.net This quantum mechanical phenomenon arises because the carbon-deuterium (C-D) bond is significantly stronger—by about 6 to 10 times—than the corresponding carbon-hydrogen (C-H) bond due to deuterium's greater mass. juniperpublishers.comhumanjournals.com Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when that hydrogen is replaced with deuterium. juniperpublishers.comnih.gov

This has several theoretical implications for a molecule like this compound:

Metabolic Switching : Slowing down the primary metabolic pathway may cause the body to utilize alternative, previously minor, metabolic routes. nih.gov Research using this compound can uncover these "shunted" pathways, which could lead to the formation of different metabolites. juniperpublishers.com

Preservation of Pharmacology : A key advantage of deuterium substitution is that it is a bioisosteric modification, meaning it generally does not alter the fundamental shape, size, or intrinsic pharmacological activity of the molecule. wikipedia.org this compound is expected to bind to the ClC-2 channel with the same affinity as Lubiprostone, ensuring that any observed differences in effect are due to altered pharmacokinetics, not altered pharmacodynamics.

While the KIE is the dominant factor, other subtle deuterium effects, such as changes in non-covalent interactions or intramolecular volume, can occur, although they are generally considered less significant in biological systems. researchgate.netwikipedia.org The precise impact of deuteration is difficult to predict and must be determined empirically, making compounds like this compound invaluable for testing and refining these theoretical principles. nih.govgabarx.com

Table 4: Summary of Deuterium Isotope Effects

Effect Theoretical Basis Consequence for this compound Research
Kinetic Isotope Effect (KIE) Higher activation energy required to break the stronger C-D bond compared to the C-H bond. juniperpublishers.com Slower rate of metabolism, leading to a longer half-life and increased stability. researchgate.net
Metabolic Shunting Blockade of the primary metabolic site diverts the molecule to secondary metabolic enzymes. nih.gov Potential for altered metabolite profiles, which can be studied to understand metabolic plasticity.

| Bioisosterism | Deuterium and hydrogen are similar in size and steric profile. wikipedia.org | The intrinsic binding affinity and mechanism of action at the target receptor remain unchanged. |

Emerging Research Frontiers and Unaddressed Questions for Lubiprostone D7

Innovative Deuteration Strategies for Enhanced Research Utility

The synthesis of deuterated compounds is a cornerstone of their application in research. nih.gov Traditional methods often rely on the use of pre-deuterated building blocks, which may not always be readily available. nih.gov Consequently, the development of novel deuteration strategies is a vibrant area of research, aiming for greater efficiency, selectivity, and broader applicability.

Late-Stage Functionalization: A significant advancement is the development of late-stage functionalization techniques, which allow for the introduction of deuterium (B1214612) into a complex molecule at a later point in the synthetic sequence. This approach is particularly valuable as it circumvents the need to redesign an entire synthetic route. Methods involving C-H bond activation, where a typically unreactive carbon-hydrogen bond is selectively targeted for deuteration, are at the forefront of this innovation. nih.gov

Catalytic H/D Exchange: The hydrogen/deuterium (H/D) exchange reaction is a direct and atom-economical method for deuteration. nih.gov Recent progress has focused on the use of novel catalysts to improve the regioselectivity of this exchange, ensuring that deuterium is incorporated at specific, metabolically relevant positions within the molecule. anr.fr For instance, the use of ionic liquids as catalysts has shown promise in achieving high deuteration levels under mild conditions. doi.org Another innovative approach involves the use of photoredox catalysis to deuterate specific C-H bonds, including the typically less reactive β-C-H bonds of amines. assumption.edu

Flow Chemistry: The implementation of flow chemistry offers a scalable and efficient means of producing deuterated compounds. anr.fr This continuous processing technique allows for precise control over reaction parameters, leading to higher yields and purity, which is critical for producing high-quality research-grade materials like Lubiprostone-d7. anr.fr

Table 1: Comparison of Innovative Deuteration Strategies

StrategyDescriptionAdvantages
Late-Stage Functionalization Introduction of deuterium in the final steps of synthesis.Avoids redesigning entire synthetic pathways, allows for diversification.
Catalytic H/D Exchange Direct replacement of hydrogen with deuterium using a catalyst.Atom-economical, straightforward, can be highly regioselective. nih.govanr.fr
Flow Chemistry Continuous reaction processing in a microreactor.Scalable, precise control, improved safety and efficiency. anr.fr
Photoredox Catalysis Use of light and a photocatalyst to initiate deuteration.Can activate otherwise unreactive C-H bonds. assumption.edu

These evolving synthetic methodologies not only facilitate the production of existing deuterated standards but also open the door to creating novel deuterated molecules with tailored properties for advanced research applications.

Multi-Omics Integration in Deuterated Compound Research Methodologies

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our understanding of complex biological systems. azolifesciences.comquanticate.com Integrating these multi-omics datasets provides a holistic view of the molecular and cellular responses to a drug, moving beyond the analysis of a single endpoint. azolifesciences.comnih.gov For deuterated compounds like this compound, a multi-omics approach can offer profound insights into the subtle yet significant effects of isotopic substitution.

By combining various omics data, researchers can construct a comprehensive picture of how a deuterated compound interacts with a biological system. mdpi.comnih.gov This integrated analysis can help in:

Identifying Novel Biomarkers: Multi-omics can uncover previously unknown biomarkers of drug efficacy or response. nashbio.commdpi.com

Elucidating Mechanisms of Action: By observing changes across different molecular layers, the precise mechanism by which a deuterated drug exerts its effect can be better understood. nashbio.comnih.gov

Predicting Therapeutic Outcomes: Integrated datasets can be used to develop models that predict how a patient might respond to a particular therapy. nih.gov

For example, a metabolomics-centric approach can reveal alterations in metabolic pathways resulting from the kinetic isotope effect of a deuterated compound. nih.gov When combined with proteomics and transcriptomics, this can provide a detailed map of the downstream consequences of altered drug metabolism. nih.gov The use of advanced bioinformatics and machine learning is crucial for integrating and interpreting these large and complex datasets. azolifesciences.comnih.gov

Table 2: Applications of Multi-Omics in Deuterated Compound Research

Omics LayerPotential Insights for Deuterated Compounds
Genomics Identify genetic variations influencing the response to deuterated drugs.
Transcriptomics Reveal changes in gene expression patterns due to altered pharmacokinetics.
Proteomics Uncover alterations in protein expression and post-translational modifications. mdpi.com
Metabolomics Directly measure the impact of deuteration on metabolic pathways and drug clearance. azolifesciences.com

The application of multi-omics to the study of deuterated compounds is still an emerging field, but it holds immense potential to deepen our understanding of the kinetic isotope effect in a biological context and to guide the development of future deuterated therapeutics.

Development of Advanced Computational Models for Deuterated Analogs in Drug Research

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby reducing the time and cost of development. mdpi.com For deuterated compounds, advanced computational models are being developed to specifically address the unique phenomena arising from isotopic substitution.

Predicting Kinetic Isotope Effects (KIEs): A primary goal of these models is to accurately predict the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution. wikipedia.org Quantum mechanical (QM) methods are essential for this, as the KIE is a quantum effect. nih.govnih.gov Combined QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, which treat the reactive center with high-level quantum mechanics and the surrounding environment with more computationally efficient molecular mechanics, have proven particularly effective in modeling enzymatic reactions. nih.gov These models can help to rationalize experimentally observed KIEs and predict the metabolic fate of deuterated drugs. researchgate.net

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations provide a dynamic view of how deuteration affects molecular structure, stability, and interactions with biological targets. alfa-chemistry.com These simulations can reveal subtle changes in vibrational modes and conformational preferences that can influence a drug's activity and pharmacokinetic properties. researchgate.net For instance, MD simulations can be used to study the binding of a deuterated ligand to its protein target, providing insights into how deuteration might alter binding affinity and residence time. diva-portal.org

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For deuterated analogs, QSAR models can be developed to incorporate descriptors that account for the effects of deuteration, allowing for the virtual screening of large libraries of potential deuterated drug candidates. diva-portal.org

Table 3: Advanced Computational Models in Deuterated Drug Research

Model TypeApplicationKey Insights
Quantum Mechanics (QM) Prediction of Kinetic Isotope Effects (KIEs). nih.govnih.govUnderstanding of reaction mechanisms and metabolic stability.
Molecular Dynamics (MD) Simulation of molecular motion and interactions. alfa-chemistry.comEffects of deuteration on protein binding and conformational dynamics.
QM/MM Hybrid method for modeling large systems like enzymes. nih.govAccurate prediction of KIEs in a biological context.
QSAR Relating chemical structure to biological activity. mdpi.comVirtual screening and optimization of deuterated compounds.

The continued development and refinement of these computational tools will be crucial for harnessing the full potential of deuteration in drug design, allowing for a more rational and predictive approach to creating safer and more effective medicines.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Lubiprostone-d7 that must be characterized during synthesis, and what analytical methods are recommended for validation?

  • Methodological Answer: Researchers should prioritize characterizing purity, isotopic enrichment, and stability. Techniques include:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment.
  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm deuterium incorporation and structural integrity .
  • Accelerated Stability Studies under varying pH and temperature conditions to evaluate degradation pathways.

Q. How should experimental protocols be designed to assess this compound’s stability in biological matrices for pharmacokinetic studies?

  • Methodological Answer:

  • Use spiked matrix samples (e.g., plasma, liver microsomes) to simulate in vivo conditions.
  • Employ LC-MS/MS for quantitation, with calibration curves validated for linearity, precision, and accuracy.
  • Include control samples to monitor matrix effects and ensure deuterium retention does not interfere with analyte detection .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in deuterium incorporation efficiency during this compound synthesis?

  • Methodological Answer:

  • Isotopic Exchange Analysis : Use kinetic isotope effect (KIE) studies to identify steps where deuterium loss occurs.
  • Reaction Optimization : Adjust catalysts (e.g., palladium-based) or solvent systems (e.g., deuterated solvents) to enhance isotopic retention.
  • Contradiction Resolution : Cross-validate synthetic batches using orthogonal techniques (e.g., FT-IR for functional group stability) and compare with literature protocols .

Q. How can researchers account for isotopic interference when using this compound as an internal standard in metabolomic studies?

  • Methodological Answer:

  • Chromatographic Separation : Optimize LC gradients to resolve this compound from endogenous isomers.
  • Data Normalization : Apply correction factors for deuterium-related retention time shifts.
  • Validation : Use stable isotope-labeled analogs of metabolites to control for ion suppression/enhancement in MS .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound-based studies of chloride channel activation?

  • Methodological Answer:

  • Nonlinear Regression Models : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values.
  • Outlier Analysis : Use Grubbs’ test to identify anomalous data points caused by deuterium-induced conformational changes.
  • Replicate Consistency : Ensure ≥3 independent experiments to mitigate batch-to-batch variability in isotopic labeling .

Contradiction and Gap Analysis

Q. How should conflicting data on this compound’s metabolic half-life in preclinical models be addressed?

  • Methodological Answer:

  • Cross-Species Comparison : Analyze interspecies differences in cytochrome P450 activity impacting deuterium retention.
  • Tracer Studies : Use radiolabeled this compound to distinguish parent compound degradation from metabolite interference.
  • Meta-Analysis : Aggregate published half-life data with covariates like dosing regimen and analytical methodology to identify bias .

Q. What gaps exist in current methodologies for quantifying this compound in heterogeneous tissue samples?

  • Methodological Answer:

  • Sample Preparation : Develop tissue-specific homogenization protocols to avoid deuterium exchange during extraction.
  • Sensitivity Limits : Validate lower limits of quantitation (LLOQ) using advanced MS detectors (e.g., Q-TOF).
  • Reference Standards : Establish certified reference materials (CRMs) for cross-lab reproducibility .

Data and Reproducibility

Q. What metadata standards are essential for sharing this compound-related research data in public repositories?

  • Methodological Answer:

  • Include synthetic protocols (solvents, catalysts, reaction times), analytical parameters (column type, MS ionization mode), and raw datasets (spectra, chromatograms).
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like Metabolights or ChEMBL .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.